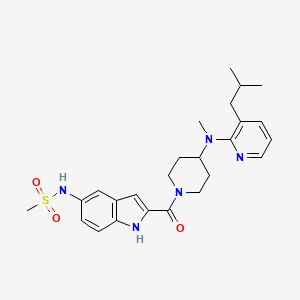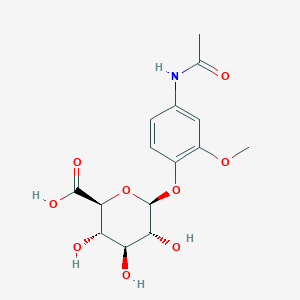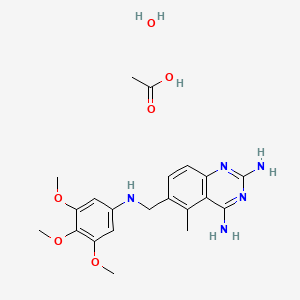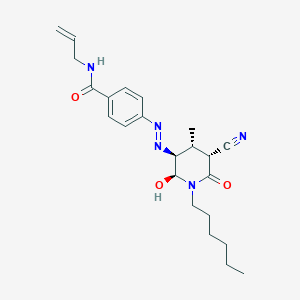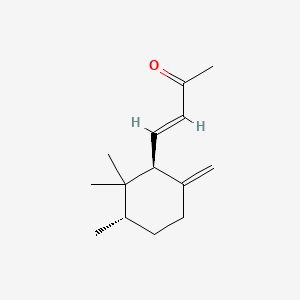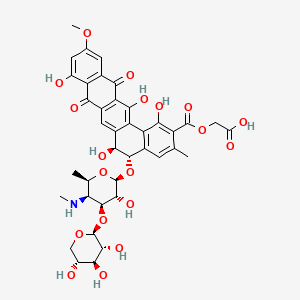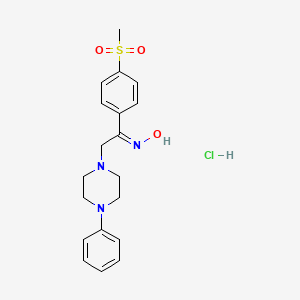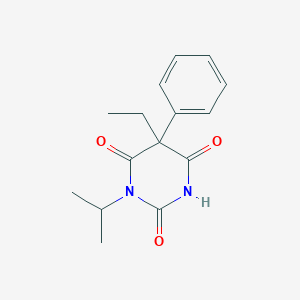
Benzene, 2-(3-chlorophenoxy)-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 2-(3-chlorophenoxy)-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro- is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes multiple functional groups such as chlorophenoxy, chlorophenyl, and fluoro groups
Vorbereitungsmethoden
The synthesis of Benzene, 2-(3-chlorophenoxy)-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro- involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common steps in the synthesis include halogenation, etherification, and fluorination reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Benzene, 2-(3-chlorophenoxy)-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced forms.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include halogens, metal catalysts, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzene, 2-(3-chlorophenoxy)-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, 2-(3-chlorophenoxy)-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro- involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, Benzene, 2-(3-chlorophenoxy)-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include other halogenated benzene derivatives and phenoxy compounds, each with their own set of properties and applications. The presence of both chlorophenyl and fluorophenyl groups in this compound makes it particularly versatile and valuable in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
83492-98-2 |
|---|---|
Molekularformel |
C23H21Cl2FO2 |
Molekulargewicht |
419.3 g/mol |
IUPAC-Name |
2-(3-chlorophenoxy)-4-[[2-(4-chlorophenyl)-2-methylpropoxy]methyl]-1-fluorobenzene |
InChI |
InChI=1S/C23H21Cl2FO2/c1-23(2,17-7-9-18(24)10-8-17)15-27-14-16-6-11-21(26)22(12-16)28-20-5-3-4-19(25)13-20/h3-13H,14-15H2,1-2H3 |
InChI-Schlüssel |
OFPLMCZKDUODOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COCC1=CC(=C(C=C1)F)OC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


